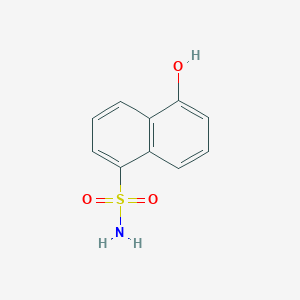

5-Hydroxynaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hidroxinaftaleno-1-sulfonamida, también conocido por su fórmula química C10H9NO3S Estos compuestos contienen una porción de naftaleno que lleva un grupo de ácido sulfónico (o un derivado del mismo) en la posición 1 . El naftaleno en sí es un compuesto bicíclico compuesto por dos anillos de benceno fusionados.

Métodos De Preparación

Rutas sintéticas: La preparación sintética de 5-hidroxinaftaleno-1-sulfonamida implica la introducción del grupo sulfonamida en el anillo de naftaleno. Las rutas sintéticas específicas pueden variar, pero un enfoque común es la reacción del cloruro de naftaleno-1-sulfonilo con una amina, como la hidroxilamina, para producir el compuesto deseado.

Condiciones de reacción: La reacción generalmente ocurre en condiciones suaves, con el cloruro de sulfonilo reaccionando con la amina en un solvente adecuado (por ejemplo, diclorometano o acetonitrilo). La reacción a menudo es catalizada por una base, como la trietilamina.

Producción industrial: Si bien los métodos de producción a escala industrial no están ampliamente documentados, la síntesis a escala de laboratorio proporciona una base para comprender su preparación.

Análisis De Reacciones Químicas

Hydrolysis Under Alkaline Conditions

The sulfonamide group undergoes hydrolysis in concentrated NaOH (27–35%) at elevated temperatures (227–230°C), yielding sodium 5-hydroxynaphthalene-1-sulfonate :

C10H9NO3S+NaOH→C10H7O4SNa+NH3

This reaction is critical in industrial processes for recycling sodium hydroxide .

Electrophilic Substitution Reactions

The hydroxyl group at position 5 facilitates electrophilic aromatic substitution. Examples include:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Hydroxy-3-nitronaphthalene-1-sulfonamide | |

| Sulfonation | Fuming H₂SO₄, 40–50°C | 5-Hydroxy-3-sulfonaphthalene-1-sulfonamide |

These reactions are utilized to introduce additional functional groups for pharmaceutical intermediates .

O-Alkylation

The hydroxyl group reacts with alkyl halides in alkaline media to form ethers:

C10H9NO3S+R X→C10H8NO3S OR+HX

Methyl and ethyl derivatives are common, enhancing solubility for pharmaceutical formulations .

Sulfonamide Alkylation

The sulfonamide nitrogen can be alkylated using alkyl halides or epoxides under basic conditions, producing N-alkylated derivatives with varied bioactivity .

Recycling and Byproduct Management

Industrial processes recover unreacted NaOH and sulfonamide derivatives from mother liquors. For example:

-

Centrifuged mother liquor (9–15% NaOH, 10–25% sulfonamide) is concentrated, cooled to 5–15°C, and treated with fresh NaOH for reuse .

-

Activated carbon decolorization ensures high-purity (>99%) final products .

Key Reaction Data Table

| Reaction | Conditions | Yield | Purity | Byproducts |

|---|---|---|---|---|

| Hydrolysis | 230°C, 20 h, 2 MPa | 98–99% | 99.8% | Na₂SO₃, NH₃ |

| Diazotization/Coupling | 10–15°C, pH 6–7 | 85–90% | 95% | N₂, NaCl |

| O-Methylation | K₂CO₃, CH₃I, DMF, 60°C | 78% | 97% | KI |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Hydroxynaphthalene-1-sulfonamide, with the chemical formula C10H9NO3S, is characterized by its naphthalene moiety attached to a sulfonamide group. Its structure allows it to act as a versatile building block in organic synthesis and pharmaceutical development.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used to develop various derivatives that can enhance biological activity or modify chemical properties for specific applications.

Biology and Medicine

The compound has been investigated for its potential bioactive properties . Studies suggest it may exhibit:

- Antiviral Activity : Research has indicated that sulfonamide derivatives can inhibit viral entry into cells, showing promise against pathogens like HIV-1 .

- Carbonic Anhydrase Inhibition : Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in several physiological processes and diseases, including glaucoma and cancer .

Case Study: Antiviral Properties

A study highlighted a derivative of this compound that demonstrated significant antiviral activity with an IC50 value below 5.0 μM against coxsackievirus B, suggesting its potential as a lead compound for developing antiviral drugs .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the structural modifications of sulfonamides for enhanced CA inhibition. The study found that certain modifications to the naphthalene scaffold could significantly increase inhibitory potency against different CA isoforms, indicating the therapeutic potential of these compounds in treating conditions like glaucoma and metabolic disorders .

Industrial Applications

In industry, this compound is utilized in the synthesis of:

- Dyes : The compound's chemical structure allows it to participate in dye synthesis processes.

- Pharmaceuticals : Its derivatives are explored for potential drug formulations targeting various diseases due to their bioactive properties .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in organic synthesis |

| Biology | Investigated as a bioactive compound | Potential antiviral activity |

| Medicine | Possible carbonic anhydrase inhibitor | Enhances treatment options for glaucoma |

| Industrial | Used in dye and pharmaceutical synthesis | Contributes to diverse industrial applications |

Mecanismo De Acción

El mecanismo preciso por el cual 5-hidroxinaftaleno-1-sulfonamida ejerce sus efectos depende de sus interacciones específicas con los objetivos biológicos. Se necesita más investigación para dilucidar completamente estos mecanismos.

Comparación Con Compuestos Similares

Si bien 5-hidroxinaftaleno-1-sulfonamida es único debido a su patrón de sustitución de sulfonamida específico, los compuestos similares incluyen otros derivados de naftaleno con grupos funcionales variables.

Actividad Biológica

5-Hydroxynaphthalene-1-sulfonamide (also known as 5-Hydroxy-1-naphthalenesulfonamide) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system with a hydroxyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties typical of sulfonamides, including the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that this compound acts as an effective inhibitor against various human carbonic anhydrase isoforms, particularly CA II, CA IX, and CA XII. The inhibition constants (K_i) for these interactions provide insight into the potency of the compound:

| Isoform | Inhibition Constant (K_i) |

|---|---|

| CA II | 35 nM |

| CA IX | 20 nM |

| CA XII | Not specified |

These values indicate that this compound has a strong affinity for these enzymes, which is crucial for its potential therapeutic applications.

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity:

Research indicates that this compound can reduce cell viability in various cancer cell lines by targeting carbonic anhydrase isoforms. For instance, it has shown effectiveness against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells under hypoxic conditions, where it inhibited tumor growth by reversing acidification in the tumor microenvironment .

2. Antimicrobial Properties:

Sulfonamides, including derivatives like this compound, have been historically significant in treating bacterial infections. The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

3. Antioxidant Activity:

The DPPH radical scavenging assay has shown that this compound possesses moderate antioxidant properties, which may contribute to its protective effects in various biological systems .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Tumor Cell Viability: In vitro studies have indicated a concentration-dependent reduction in the viability of cancer cells treated with the compound, highlighting its potential as a chemotherapeutic agent .

- Carbonic Anhydrase Inhibition: Comparative analyses with established inhibitors like acetazolamide have shown that this compound can effectively inhibit CA IX and CA XII, making it a candidate for further development in cancer therapy targeting these isoforms .

Propiedades

Número CAS |

17286-26-9 |

|---|---|

Fórmula molecular |

C10H9NO3S |

Peso molecular |

223.25 g/mol |

Nombre IUPAC |

5-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14) |

Clave InChI |

NFVBVKHGDDDCEA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

SMILES canónico |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

Key on ui other cas no. |

17286-26-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.